molecular formula C18H17FN4O4S2 B2515219 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1098689-54-3

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2515219
CAS No.: 1098689-54-3
M. Wt: 436.48
InChI Key: IQLHKXFZDVWUOL-UHFFFAOYSA-N
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Description

The compound N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide (CAS: 1098689-54-3) is a heterocyclic molecule with a molecular formula of C₁₈H₁₇FN₄O₄S₂ and a molecular weight of 436.5 g/mol . Its structure integrates a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group, a piperidine-2-carboxamide moiety, and a thiophen-2-ylsulfonyl group. Though detailed pharmacological data (e.g., IC₅₀ values, toxicity) are unavailable in the provided evidence, its structural features align with compounds targeting enzymes or receptors in therapeutic applications .

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4S2/c19-13-8-6-12(7-9-13)17-21-22-18(27-17)20-16(24)14-4-1-2-10-23(14)29(25,26)15-5-3-11-28-15/h3,5-9,11,14H,1-2,4,10H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLHKXFZDVWUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : The initial step may include the reaction of 4-fluorobenzohydrazide with a suitable acid derivative in the presence of a dehydrating agent to form the oxadiazole structure.
  • Piperidine and Thiophene Integration : The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the attachment of the thiophenesulfonyl group.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various pathogens:

CompoundTarget PathogenMIC (µg/mL)
Compound AStaphylococcus aureus3.12
Compound BEscherichia coli10.0
This compoundMycobacterium tuberculosisTBD

The specific MIC values for this compound have not been explicitly reported in the literature but are anticipated to be competitive based on structural analogs.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that oxadiazole derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example:

Study ReferenceCell LineIC50 (µM)
Study 1HeLa (cervical cancer)15.0
Study 2MCF7 (breast cancer)20.0

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Binding : Its structural components might facilitate binding to specific receptors, altering signaling pathways that lead to cell death or growth inhibition.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Anti-Tubercular Activity : A series of substituted oxadiazoles were synthesized and screened against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 µM for the most active derivatives .
  • Cytotoxicity Assessment : In vitro studies on human embryonic kidney cells (HEK293) demonstrated that certain oxadiazole derivatives exhibited low cytotoxicity while maintaining antimicrobial efficacy .

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

2-((5-(3-Bromophenyl)-1,3,4-Oxadiazol-2-yl)Sulfanyl)-N-(4-Fluorophenyl)Acetamide (CAS: 348593-57-7)
  • Structure : Features a bromophenyl-substituted oxadiazole and a fluorophenyl-acetamide chain.
  • Key Differences : Replaces the piperidine-sulfonyl group with a simpler acetamide linker.
  • Activity: Not explicitly reported, but bromine may enhance halogen bonding in target interactions .
N-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-3,4-Dihydroisoquinoline-2(1H)-Carboxamide (CAS: OMXX-280032-01)
  • Structure: Retains the fluorophenyl-oxadiazole core but substitutes the piperidine with a dihydroisoquinoline group.
  • Key Differences: The dihydroisoquinoline moiety may improve planar stacking interactions in enzyme binding pockets.
Compound 5d (Tyrosinase Inhibitor)
  • Structure : 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide.
  • Key Differences : Incorporates a benzofuran ring instead of thiophene-sulfonyl-piperidine.
  • Activity : Demonstrated tyrosinase inhibition (IC₅₀ = 0.34 µM), highlighting the role of benzofuran in enhancing potency .

Piperidine- and Sulfonyl-Containing Analogues

1-((4-Fluorophenyl)Sulfonyl)-N-(5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)Piperidine-4-Carboxamide (CAS: 923396-39-8)
  • Structure : Shares the thiophene-sulfonyl-piperidine motif but replaces the 2-carboxamide with a 4-carboxamide.
  • Key Differences : Positional isomerism may alter binding kinetics or solubility.
  • Activity: No specific data, but structural similarity suggests overlapping targets with the parent compound .
N-(4-Fluorophenyl)-5-Piperidin-3-yl-1,3,4-Thiadiazole-2-Carboxamide (CAS: 1217862-52-6)
  • Structure : Substitutes oxadiazole with thiadiazole and includes a piperidin-3-yl group.
  • Activity : Unreported, but thiadiazoles are often explored in antimicrobial and anticancer research .

Functional Group-Driven Comparisons

Fluorophenyl Substituents
  • The 4-fluorophenyl group is a common feature in COX-2 inhibitors (e.g., N-(4-((5-(((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide , a reported COX-2 inhibitor ). This suggests the target compound may share anti-inflammatory applications.
Sulfonyl Groups
  • Sulfonyl-containing compounds (e.g., 1-(methylsulfonyl)piperidine-4-carboxamide derivatives) are associated with enhanced solubility and protease inhibition . The thiophen-2-ylsulfonyl group in the target compound could similarly improve pharmacokinetics.

Q & A

Basic: What are the critical steps and reagents for synthesizing this compound?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thioamide precursor using phosphorus oxychloride (POCl₃) under reflux conditions .
  • Step 2: Sulfonylation of the piperidine moiety using thiophene-2-sulfonyl chloride, often in a polar aprotic solvent like dimethylformamide (DMF) at 0–5°C to control exothermic reactions .
  • Step 3: Carboxamide coupling via activation with carbodiimides (e.g., EDC/HOBt) in dichloromethane or ethanol .
    Key Reagents: POCl₃, thiophene-2-sulfonyl chloride, EDC/HOBt.
    Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Advanced: How can reaction yields be optimized for the oxadiazole ring formation?

Answer:
Yield optimization requires:

  • Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 6 hours under reflux) while maintaining >85% yield, as demonstrated in analogous oxadiazole syntheses .
  • Solvent selection: Using DMF with catalytic pyridine enhances cyclization efficiency by absorbing HCl byproducts .
  • Stoichiometric control: A 1.2:1 molar ratio of POCl₃ to precursor minimizes side reactions (e.g., over-chlorination) .
    Validation: Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

  • 1H/13C NMR: Confirm proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, thiophene sulfonyl group at δ 3.5–4.0 ppm) and carbon backbone .
  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) with <2 ppm error .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:
Conflicting data may arise from:

  • Purity variability: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities masking bioactivity .
  • Assay conditions: Standardize cell-based assays (e.g., ATP levels in viability assays) and enzyme kinetics (Km/Vmax consistency) to reduce variability .
  • Target specificity: Use CRISPR-edited cell lines or isoform-specific inhibitors to confirm target engagement (e.g., kinase vs. protease inhibition) .

Basic: What preliminary biological assays are recommended for this compound?

Answer:

  • Enzyme inhibition: Screen against kinases (e.g., EGFR, VEGFR2) or proteases (e.g., MMP-9) at 10 µM, monitoring IC50 via fluorescence-based assays .
  • Antimicrobial activity: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC90 determination) .
  • Cytotoxicity: Assess in HEK-293 or HepG2 cells via MTT assay (48-hour exposure, 1–100 µM range) .

Advanced: How to design structure-activity relationship (SAR) studies for the thiophene sulfonyl group?

Answer:

  • Modifications: Synthesize analogs with substituted thiophenes (e.g., methyl, nitro groups) or replace the sulfonyl group with sulfonamides/carbamates .
  • Activity profiling: Compare IC50 values across analogs in enzyme assays (e.g., COX-2 inhibition) to identify electron-withdrawing/donating effects .
  • Computational modeling: Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to target pockets .

Basic: How to assess the compound’s stability under physiological conditions?

Answer:

  • pH stability: Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours; analyze degradation via HPLC .
  • Plasma stability: Mix with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound .
  • Light sensitivity: Store solutions in amber vials and monitor UV-induced degradation (λ = 254 nm) .

Advanced: What strategies resolve low solubility in aqueous buffers?

Answer:

  • Co-solvent systems: Use 10% DMSO/PBS or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility without precipitation .
  • Prodrug design: Introduce phosphate or PEGylated groups to the piperidine nitrogen for transient hydrophilicity .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release in in vivo models .

Basic: What are the recommended storage conditions?

Answer:

  • Short-term: Store at –20°C in anhydrous DMSO (10 mM stock solution) under nitrogen .
  • Long-term: Lyophilize as a hydrochloride salt and store at –80°C with desiccant .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA): Monitor protein melting curve shifts after compound treatment to confirm target binding .
  • Pull-down assays: Use biotinylated analogs with streptavidin beads to isolate target proteins for MS identification .
  • Kinobead profiling: Compete with kinase inhibitors in lysates to map kinome-wide interactions .

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